Chrysoeriol Chrysoeriol Chrysoeriol, also known as scoparol, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Thus, chrysoeriol is considered to be a flavonoid lipid molecule. Chrysoeriol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, chrysoeriol is primarily located in the membrane (predicted from logP). Chrysoeriol participates in a number of enzymatic reactions. In particular, chrysoeriol can be biosynthesized from luteolin. Chrysoeriol is also a parent compound for other transformation products, including but not limited to, 7-O-(6-p-coumaroylglucosyl)chrysoeriol, 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol, and geraldone. Chrysoeriol is a bitter tasting compound that can be found in a number of food items such as common sage, alfalfa, corn, and tarragon. This makes chrysoeriol a potential biomarker for the consumption of these food products.
4',5,7-trihydroxy-3'-methoxyflavone is the 3'-O-methyl derivative of luteolin. It has a role as an antineoplastic agent, an antioxidant and a metabolite. It is a trihydroxyflavone and a monomethoxyflavone. It derives from a luteolin. It is a conjugate acid of a 4',5-dihydroxy-3'-methoxyflavon-7-olate(1-).
Brand Name: Vulcanchem
CAS No.: 491-71-4
VCID: VC0190785
InChI: InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
SMILES:
Molecular Formula: C16H12O6
Molecular Weight: 300.26 g/mol

Chrysoeriol

CAS No.: 491-71-4

Natural Products

VCID: VC0190785

Molecular Formula: C16H12O6

Molecular Weight: 300.26 g/mol

Chrysoeriol - 491-71-4

CAS No. 491-71-4
Product Name Chrysoeriol
Molecular Formula C16H12O6
Molecular Weight 300.26 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C16H12O6/c1-21-14-4-8(2-3-10(14)18)13-7-12(20)16-11(19)5-9(17)6-15(16)22-13/h2-7,17-19H,1H3
Standard InChIKey SCZVLDHREVKTSH-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
Melting Point Mp 330-331 °
330-331°C
Physical Description Solid
Description Chrysoeriol, also known as scoparol, belongs to the class of organic compounds known as 3'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C3' atom of the flavonoid backbone. Thus, chrysoeriol is considered to be a flavonoid lipid molecule. Chrysoeriol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, chrysoeriol is primarily located in the membrane (predicted from logP). Chrysoeriol participates in a number of enzymatic reactions. In particular, chrysoeriol can be biosynthesized from luteolin. Chrysoeriol is also a parent compound for other transformation products, including but not limited to, 7-O-(6-p-coumaroylglucosyl)chrysoeriol, 7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol, and geraldone. Chrysoeriol is a bitter tasting compound that can be found in a number of food items such as common sage, alfalfa, corn, and tarragon. This makes chrysoeriol a potential biomarker for the consumption of these food products.
4',5,7-trihydroxy-3'-methoxyflavone is the 3'-O-methyl derivative of luteolin. It has a role as an antineoplastic agent, an antioxidant and a metabolite. It is a trihydroxyflavone and a monomethoxyflavone. It derives from a luteolin. It is a conjugate acid of a 4',5-dihydroxy-3'-methoxyflavon-7-olate(1-).
Synonyms 5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one; 4',5,7-Trihydroxy-3'-methoxyflavone; 3'-Methoxy-4',5,7-trihydroxyflavone
Reference Takemura, H. et al., J. Steroid Biochem. Mol. Biol., 118, 70 (2010)
Petroianu, G. et al., Open Med. Chem. J., 3, 1 (2009)
Takemura, H. et al., Toxicology, 274, 42 (2010)
PubChem Compound 5280666
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator